1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
The synthesis of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the morpholine group: This step involves the substitution of a suitable leaving group with morpholine.
Coupling with piperazine: The pyrimidine-morpholine intermediate is then reacted with piperazine under conditions that facilitate nucleophilic substitution.
Attachment of the phenylbutanone moiety: The final step involves the coupling of the piperazine derivative with a phenylbutanone precursor, often using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Pharmacological Research: Researchers use this compound to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profiles in preclinical models.
Mechanism of Action
The mechanism of action of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE can be compared with other similar compounds, such as:
1-Methyl-4-{4-[(methylsulfonyl)methyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole: This compound shares the pyrimidine and morpholine moieties but differs in the presence of an indole ring instead of the piperazine and phenylbutanone groups.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound contains an indole ring and a thiosemicarbazide group, making it structurally distinct from the piperazine and phenylbutanone moieties.
These comparisons highlight the unique structural features of 1-{4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZIN-1-YL}-4-PHENYLBUTAN-1-ONE and its potential advantages in specific applications.
Properties
Molecular Formula |
C23H31N5O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C23H31N5O2/c1-19-18-21(26-14-16-30-17-15-26)25-23(24-19)28-12-10-27(11-13-28)22(29)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
InChI Key |
DFGXFJYVLQWBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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